
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
JTV 519 fumarate: is a chemical compound known for its role as a ryanodine receptor inhibitor. It stabilizes the ryanodine receptor type 2 in a closed conformation, exhibiting antiarrhythmic and cardioprotective properties in vivo . The chemical name of JTV 519 fumarate is 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone fumarate .
作用机制
富马酸JTV 519 通过使瑞香素受体2型稳定在封闭构象来发挥作用。这降低了舒张期受体的开放概率,抑制了钙泄漏到细胞的胞质溶胶中。 通过减少细胞内钙泄漏,它可以防止钙火花和静息膜电位的升高,而静息膜电位的升高会导致自发去极化和心律失常 .
生化分析
Biochemical Properties
JTV 519 fumarate interacts with the ryanodine receptors (RyRs), specifically RyR2 . It acts as a partial agonist of RyRs and displays calcium-dependent inhibition of SERCA-dependent ATPase activity . The nature of these interactions involves the stabilization of RyR2 in a closed conformation .
Cellular Effects
JTV 519 fumarate influences cell function by regulating calcium levels within the sarcoplasmic reticulum via RyR2 . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of JTV 519 fumarate involves its binding interactions with RyR2 . By stabilizing RyR2 in a closed conformation, it inhibits the release of calcium from the sarcoplasmic reticulum . This can lead to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known to exhibit stability and long-term effects on cellular function, particularly in relation to calcium regulation .
Metabolic Pathways
JTV 519 fumarate is involved in the regulation of calcium signaling pathways . It interacts with RyR2, which plays a crucial role in these pathways
Subcellular Localization
The subcellular localization of JTV 519 fumarate is likely to be within the sarcoplasmic reticulum, given its interaction with RyR2
准备方法
合成路线和反应条件: 富马酸JTV 519 的合成涉及多个步骤,从核心苯并噻嗪结构的制备开始。关键步骤包括:
苯并噻嗪环的形成: 这涉及在受控条件下适当前体的环化。
甲氧基的引入: 此步骤通常涉及甲基化反应。
哌啶基的连接: 这是通过亲核取代反应实现的。
富马酸盐的形成: 最后一步涉及碱性化合物与富马酸反应,形成富马酸盐
工业生产方法: 富马酸JTV 519 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键考虑因素包括:
反应温度和压力: 控制以优化反应速率和产率。
纯化步骤: 使用结晶、过滤和色谱等技术来实现高纯度
化学反应分析
反应类型: 富马酸JTV 519 经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个官能团替换一个官能团
常用试剂和条件:
氧化剂: 例如高锰酸钾或过氧化氢。
还原剂: 例如氢化铝锂或硼氢化钠。
取代试剂: 例如卤代烷或酰氯
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生还原衍生物 .
科学研究应用
富马酸JTV 519 具有广泛的科学研究应用,包括:
化学: 用作研究瑞香素受体抑制剂的模型化合物。
生物学: 用于钙信号传导和心肌功能的研究。
医学: 正在研究其在治疗心律失常和心力衰竭方面的潜在治疗效果。
工业: 用于开发新的药物和治疗剂
相似化合物的比较
类似化合物:
地尔硫卓: 一种用于治疗高血压和心律失常的钙通道阻滞剂。
维拉帕米: 另一种具有类似治疗用途的钙通道阻滞剂。
硝苯地平: 一种用于治疗高血压的二氢吡啶类钙通道阻滞剂
富马酸JTV 519 的独特性: 富马酸JTV 519 在其对瑞香素受体2型的特异性作用方面是独特的,提供针对性的抗心律失常和心脏保护作用。 与其他钙通道阻滞剂不同,它使受体稳定在封闭构象,防止钙泄漏和相关的心脏问题 .
属性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O2S.C4H4O4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLOBKLDZGDFTB-WLHGVMLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
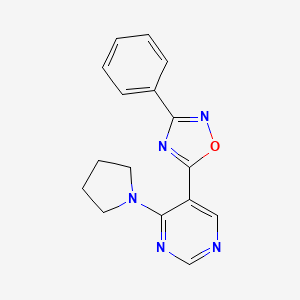
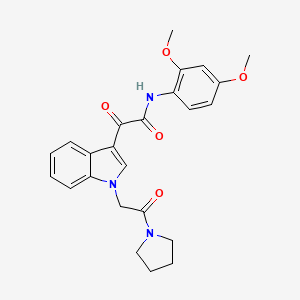
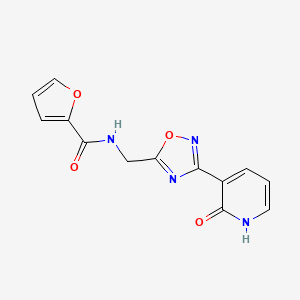
![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2872859.png)
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)

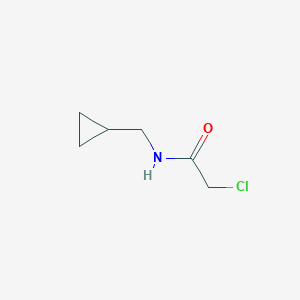
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2872863.png)
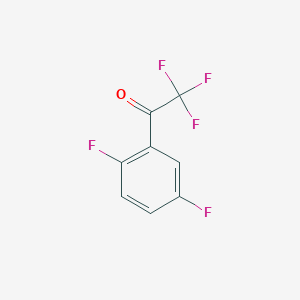
![2-(4-methoxyphenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B2872866.png)
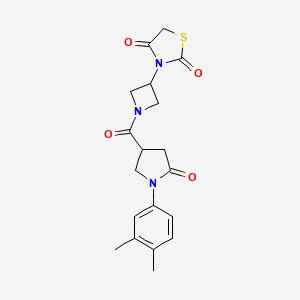
![N-{[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2,4-difluorobenzamide](/img/structure/B2872868.png)

![4-[(3-Methoxybenzyl)oxy]chromane](/img/structure/B2872875.png)
